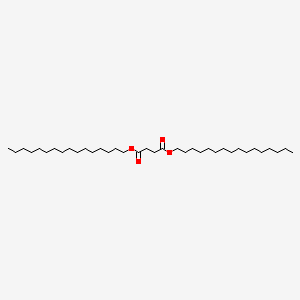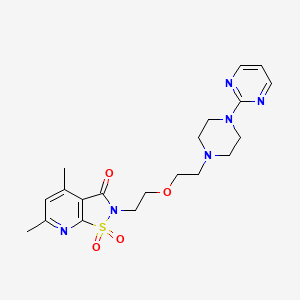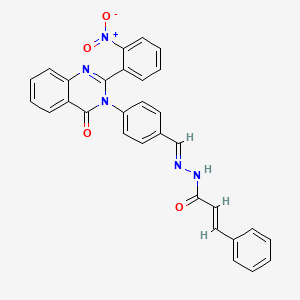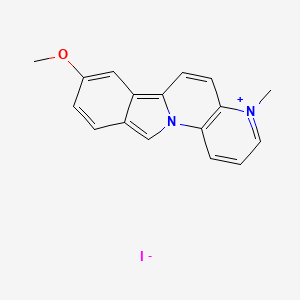
8-Methoxy-4-methyl-11H-pyrido(3,2-a)carbazolium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxy-4-methyl-11H-pyrido(3,2-a)carbazolium iodide is a heterocyclic compound with a complex structure. It is known for its unique chemical properties and potential applications in various scientific fields. The compound is characterized by its pyrido[3,2-a]carbazolium core, which is substituted with methoxy and methyl groups, and is paired with an iodide ion.
Méthodes De Préparation
The synthesis of 8-Methoxy-4-methyl-11H-pyrido(3,2-a)carbazolium iodide typically involves multi-step organic reactions. The synthetic route often starts with the formation of the pyrido[3,2-a]carbazole skeleton, followed by the introduction of methoxy and methyl groups. The final step involves the addition of an iodide ion to form the iodide salt. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
8-Methoxy-4-methyl-11H-pyrido(3,2-a)carbazolium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
8-Methoxy-4-methyl-11H-pyrido(3,2-a)carbazolium iodide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 8-Methoxy-4-methyl-11H-pyrido(3,2-a)carbazolium iodide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
8-Methoxy-4-methyl-11H-pyrido(3,2-a)carbazolium iodide can be compared with other similar compounds, such as:
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar heterocyclic structure and are used in the synthesis of novel heterocyclic systems.
Triazaacenaphthylene derivatives: These compounds are known for their biological activities and are used in medicinal chemistry. The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodide ion, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
102852-72-2 |
|---|---|
Formule moléculaire |
C17H15IN2O |
Poids moléculaire |
390.22 g/mol |
Nom IUPAC |
8-methoxy-4-methylisoindolo[2,1-a][1,5]naphthyridin-4-ium;iodide |
InChI |
InChI=1S/C17H15N2O.HI/c1-18-9-3-4-17-16(18)8-7-15-14-10-13(20-2)6-5-12(14)11-19(15)17;/h3-11H,1-2H3;1H/q+1;/p-1 |
Clé InChI |
WWQBFLFOROWPAR-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=CC=CC2=C1C=CC3=C4C=C(C=CC4=CN23)OC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


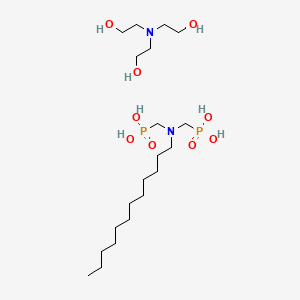
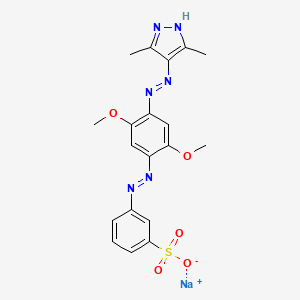
![1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-3-tetradecylpyrrolidine-2,5-dione](/img/structure/B12711303.png)
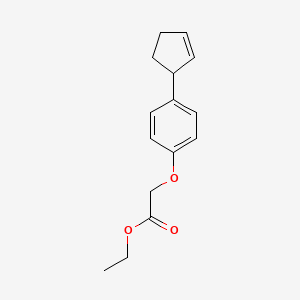
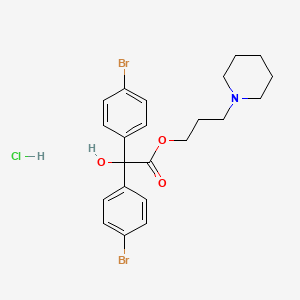


![Ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro9-(trifluoromethyl)decyl] phosphate](/img/structure/B12711344.png)

